Tumor-Specific Mutational Status: Quantitative Frequency Data for Protein OS-9 (438-446) Mutant Allele
The Protein OS-9 (438-446) mutant peptide is defined by a C-to-T transition at the codon encoding position 446. In the original LG2-MEL melanoma line, the mutant transcript was detected in all melanoma sublines analyzed (100%, 100% detection rate). However, screening of 184 tumor samples from other cancer patients revealed zero samples (0%, 0/184) expressing the mutated transcript [1]. This stark frequency contrast establishes the mutation as a rare, tumor-specific event rather than a common polymorphism.
| Evidence Dimension | Mutant transcript detection frequency |
|---|---|
| Target Compound Data | 100% detection in LG2-MEL melanoma sublines |
| Comparator Or Baseline | Other cancer patient tumors: 0/184 samples (0%) |
| Quantified Difference | 100% vs 0%; absolute difference of 100 percentage points |
| Conditions | RT-PCR-based transcript analysis of human tumor samples; LG2-MEL melanoma sublines vs. 184 tumors from other cancer patients [1] |
Why This Matters
This frequency differential confirms the peptide's identity as a rare, tumor-specific mutation, enabling its use as a validated positive control or reference standard in assays designed to detect or study this specific neoantigen.
- [1] Vigneron N, Ooms A, Morel S, Degiovanni G, Van den Eynde BJ. Identification of a new peptide recognized by autologous cytolytic T lymphocytes on a human melanoma. Cancer Immun. 2002 Jul 19;2:9. View Source
